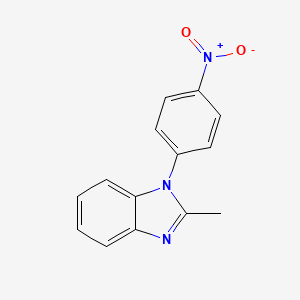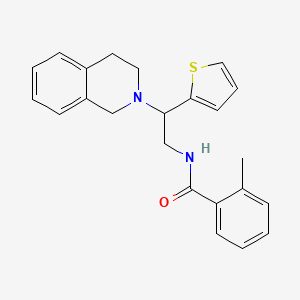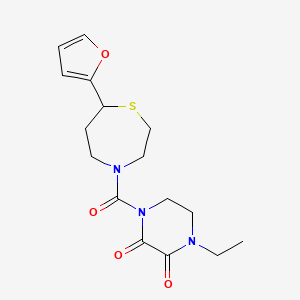![molecular formula C14H16N2O3 B2671297 9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione CAS No. 2548984-96-7](/img/structure/B2671297.png)
9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione is a chemical compound with the CAS Number: 2098067-41-3 . It has a molecular weight of 232.33 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N2O/c1-2-4-13(5-3-1)10-16-8-7-15-14(11-16)6-9-17-12-14/h1-5,15H,6-12H2 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is an oil with a molecular weight of 232.33 . The InChI code provides further information about its molecular structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Two new oxaspirocyclic compounds related to 9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione have been synthesized and characterized using single crystal X-ray crystallography. These compounds, featuring a monoclinic system and varied space groups, highlight the versatility and potential for structural diversity within this chemical family. Intramolecular hydrogen bonds and π-π stacking interactions contribute to the stability and unique properties of these compounds (Jinhe Jiang & Wulan Zeng, 2016).
Chemical Synthesis Innovations
A novel synthesis approach for oxaspirocyclic compounds, including those resembling this compound, was demonstrated through the clean decarbonylation of α-substituted amino acid derivatives. This methodology provides a streamlined pathway to such compounds, emphasizing the importance of innovative synthetic strategies in the development of new molecules with potential applications in various scientific fields (M. Martin‐Lopez & F. Bermejo‐Gonzalez, 1994).
Reactivity and Application Potential
Research into the reactivity of similar oxaspirocyclic compounds, such as 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione, has shown enhanced reactivity in the Castagnoli-Cushman reaction with imines. This indicates a broader application potential for this compound derivatives in synthetic organic chemistry, potentially leading to the development of novel compounds with significant biological or material science applications (A. Rashevskii et al., 2020).
Structural Insights from Synchrotron Powder Diffraction
Detailed structural analysis of compounds related to this compound has been performed using synchrotron powder diffraction data. These studies provide valuable insights into the molecular and crystal structure, facilitating a better understanding of their physical properties and potential applications in designing new materials and drugs (J. Rohlíček et al., 2010).
Anxiolytic Activity and Receptor Binding
Spirocyclic compounds, including derivatives of this compound, have been explored for their potential anxiolytic activity. Studies on specific derivatives have shown receptorial affinity, indicating the potential for these compounds to contribute to the development of new therapeutic agents targeting mental health disorders (J Kossakowski et al., 1998).
Eigenschaften
IUPAC Name |
9-benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-12-9-16(8-11-4-2-1-3-5-11)13(18)14(15-12)6-7-19-10-14/h1-5H,6-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTRAQDNDURUFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12C(=O)N(CC(=O)N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

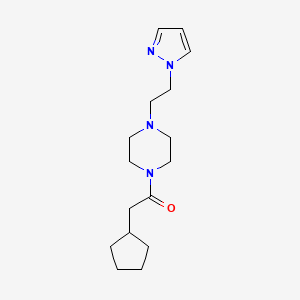
![2-(4-(isopropylsulfonyl)phenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2671216.png)
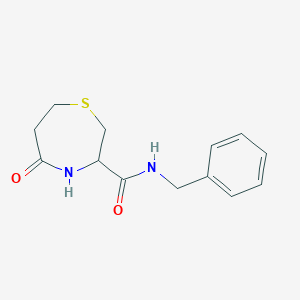
![Methyl 2-(benzylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2671218.png)
![4-((Benzyloxy)carbonyl)-1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2671220.png)

![2-(4-chlorophenyl)-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2671223.png)
![1-{[(2E)-3-phenylprop-2-enoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B2671224.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2671225.png)
![[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2671228.png)
